Ranitidine-d6 Hydrochloride

Catalog No.
S888390
CAS No.
M.F
C13H23ClN4O3S
M. Wt
356.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ranitidine-d6 Hydrochloride

Product Name

Ranitidine-d6 Hydrochloride

IUPAC Name

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride

Molecular Formula

C13H23ClN4O3S

Molecular Weight

356.90 g/mol

InChI

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3;

InChI Key

GGWBHVILAJZWKJ-DICWLCDHSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl

Synonyms

N-[2-[[[-5-[(Dimethylamino-d6)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; AH 19065-d6; Azantac-d6; Melfax-d6; Raniben-d6; Ranidil-d6; Raniplex-d6; Zantac-d6; Zintac-d6;

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H].Cl

Internal Standard for Ranitidine Quantification

Ranitidine-d6 Hydrochloride functions as an internal standard for the quantification of Ranitidine, a histamine H2 receptor antagonist medication commonly used to treat and prevent heartburn and gastroesophageal reflux disease (GERD) [].

Here's how it works:

  • Ranitidine-d6 Hydrochloride is a close chemical analog of Ranitidine, differing only in the isotopic composition of certain atoms. These specific atoms are replaced with their heavier isotope, Deuterium (denoted by "d").
  • During analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), both Ranitidine and Ranitidine-d6 Hydrochloride are introduced into the instrument.
  • Both compounds ionize and form fragments with distinct mass-to-charge ratios (m/z) detectable by the mass spectrometer. Since Ranitidine-d6 Hydrochloride has a slightly higher molecular weight due to the Deuterium atoms, its fragment ions will also have a slightly higher m/z compared to Ranitidine.
  • The presence of an internal standard like Ranitidine-d6 Hydrochloride allows researchers to account for variations that might occur during sample preparation, instrument operation, or ionization efficiency. By comparing the signal intensity of the analyte (Ranitidine) to the signal intensity of the internal standard (Ranitidine-d6 Hydrochloride), researchers can obtain a more accurate and reliable measurement of the concentration of Ranitidine in the sample.

Ranitidine-d6 Hydrochloride is a deuterated derivative of ranitidine hydrochloride, a widely used histamine H2 receptor antagonist. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which enhances its detection in analytical applications without altering its chemical behavior significantly. The molecular formula of Ranitidine-d6 Hydrochloride is C13H23ClN4O3S, and it serves primarily as an internal standard in mass spectrometry for the quantification of ranitidine in various biological samples .

The structure of Ranitidine-d6 Hydrochloride retains the core features of ranitidine, including a furan ring, a thioether group, and a nitroethene moiety. The deuterium atoms are typically incorporated at specific positions within the molecule, replacing hydrogen atoms on methyl or methylene groups. This incorporation allows for precise mass differentiation necessary for analytical techniques like gas chromatography and liquid chromatography coupled with mass spectrometry .

As Ranitidine-d6 Hydrochloride is intended for research use only, detailed safety information is not readily available. However, it is likely to share similar properties to ranitidine. Ranitidine is generally well-tolerated, but potential side effects include headache, diarrhea, and constipation [].

As its parent compound. It is expected to decompose under high temperatures, leading to the formation of nitrosamines such as N-nitrosodimethylamine (NDMA), particularly when exposed to acidic conditions or elevated temperatures . The stability of ranitidine and its derivatives has been a subject of study, revealing that degradation products can form under specific environmental conditions, which may also affect the quantification methods used in research .

Although Ranitidine-d6 Hydrochloride itself does not exhibit therapeutic effects, its parent compound, ranitidine, functions by competitively inhibiting histamine at H2 receptors in gastric parietal cells. This inhibition leads to decreased gastric acid secretion, providing relief from conditions such as gastroesophageal reflux disease and peptic ulcers . The biological activity of Ranitidine-d6 is primarily relevant in research contexts where accurate quantification of ranitidine levels is necessary.

Ranitidine-d6 Hydrochloride is primarily utilized as an internal standard in analytical chemistry. Its role is crucial in quantifying ranitidine levels in complex biological matrices through techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). By providing a consistent reference point with a distinct mass, researchers can achieve more accurate measurements of ranitidine concentrations in pharmacokinetic studies and clinical research .

Ranitidine-d6 Hydrochloride shares structural similarities with several other compounds used in similar therapeutic contexts or analytical applications. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
RanitidineC13H22N4O3S.HClHistamine H2 receptor antagonistWidely used for treating GERD
NizatidineC13H16N4O3SSimilar mechanism; less prone to NDMA formationMore stable under heat compared to ranitidine
FamotidineC8H10N4O3SAnother H2 receptor antagonistMore potent than ranitidine
CimetidineC10H13N5O3SFirst H2 receptor antagonistKnown for more drug interactions

Ranitidine-d6 Hydrochloride's primary distinction lies in its use as an internal standard for analytical purposes rather than therapeutic applications. Its deuterated nature provides advantages in mass spectrometry without altering the fundamental properties associated with ranitidine's pharmacological activity .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

356.1556000 g/mol

Monoisotopic Mass

356.1556000 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-04-14

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